Cas no 79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol)

(4'-Methylbiphenyl-4-yl)-methanol structure
79757-92-9 structure
Product Name:(4'-Methylbiphenyl-4-yl)-methanol
Numero CAS:79757-92-9
MF:C14H14O
MW:198.260364055634
MDL:MFCD01862514
CID:556226
PubChem ID:1394290
Update Time:2025-05-19

(4'-Methylbiphenyl-4-yl)-methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-methanol,4'-methyl-
    • (4'-METHYLBIPHENYL-4-YL)-METHANOL
    • [4-(4-methylphenyl)phenyl]methanol
    • (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
    • [1,1'-Biphenyl]-4-methanol,4'-methyl
    • MFCD01862514
    • [4'Methyl-(1,1-biphenyl)-4-yl]methanol
    • SCHEMBL258820
    • (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
    • AS-3153
    • DTXSID90362745
    • CS-D0387
    • BB 0223513
    • [4'-Methyl-(1,1'-biphenyl)-4-yl]methanol
    • BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • 79757-92-9
    • AKOS002683257
    • {4'-methyl-[1,1'-biphenyl]-4-yl}methanol
    • (4'-methylbiphenyl-4-yl)methanol
    • 4-(4-Methylphenyl)benzyl alcohol
    • 4′-Methyl[1,1′-biphenyl]-4-methanol (ACI)
    • (4′-Methyl-1,1′-biphenyl-4-yl)methanol
    • (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol
    • (4′-Methylbiphenyl-4-yl)-methanol
    • (4'-Methylbiphenyl-4-yl)-methanol
    • MDL: MFCD01862514
    • Inchi: 1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
    • Chiave InChI: BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • Sorrisi: OCC1C=CC(C2C=CC(C)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 198.10400
  • Massa monoisotopica: 198.104465066g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23000
  • LogP: 3.15430

(4'-Methylbiphenyl-4-yl)-methanol Dati doganali

  • CODICE SA:2906299090
  • Dati doganali:

    Codice doganale cinese:

    2906299090

    Panoramica:

    2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

(4'-Methylbiphenyl-4-yl)-methanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019120249-25g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
25g
$502.44 2023-09-01
Fluorochem
039907-1g
4'-Methyl[1,1'-biphenyl]-4-yl)methanol
79757-92-9 95%
1g
£150.00 2022-03-01
Fluorochem
039907-5g
4'-Methyl[1,1'-biphenyl]-4-yl)methanol
79757-92-9 95%
5g
£449.00 2022-03-01
Apollo Scientific
OR311170-1g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9
1g
£80.00 2024-05-25
ChemScence
CS-D0387-1g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9
1g
$50.0 2022-04-26
ChemScence
CS-D0387-5g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9
5g
$150.0 2022-04-26
ChemScence
CS-D0387-10g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9
10g
$251.0 2022-04-26
AK Scientific
AMTDA169-1g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 97%
1g
$121 2025-02-18
AK Scientific
AMTDA169-5g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 97%
5g
$361 2025-02-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09906-5g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9 95%
5g
$275 2023-09-07

(4'-Methylbiphenyl-4-yl)-methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: (SP-4-4)-Chloro[N2-[2-(diphenylphosphino-κP)phenyl]-N1,N1-dimethyl-1,2-benzenedi… Solvents: Toluene ,  Tetrahydrofuran ;  24 h, 25 °C
Riferimento
P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides
Wu, Dan; et al, Organic & Biomolecular Chemistry, 2014, 12(33), 6414-6424

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 1998720-47-0 Solvents: Water ;  12 h, 100 °C
Riferimento
Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions
Han, Xin; et al, Transition Metal Chemistry (Dordrecht, 2016, 41(4), 403-411

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Riferimento
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: 2-Propenamide, N-(1-methylethyl)-, polymer with (4-ethenylphenyl)diphenylphosphi… (palladium complex) Solvents: Water ;  9 h, 100 °C
Riferimento
Highly Active Catalyst for the Heterogeneous Suzuki-Miyaura Reaction: Assembled Complex of Palladium and Non-Crosslinked Amphiphilic Polymer
Yamada, Yoichi M. A.; et al, Journal of Organic Chemistry, 2003, 68(20), 7733-7741

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Boric acid (H3BO3) ;  18 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
2.2 Solvents: Water ;  rt
Riferimento
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Tetrabutylammonium tetrafluoroborate ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  24 °C; 24 °C → 0 °C
1.2 Reagents: Water Solvents: Methanol ;  5 min, 0 °C
1.3 Reagents: Triethylamine ;  0 °C
Riferimento
Oxidative Hydroxylation Mediated by Alkoxysulfonium Ions
Ashikari, Yosuke; et al, Organic Letters, 2012, 14(3), 938-941

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
A new vinyl-ether-type linker for solid-phase synthesis
Yoo, S.-e.; et al, Tetrahedron Letters, 2000, 41(33), 6415-6418

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Dimethylformamide ;  4 h, 90 °C
Riferimento
Mechanism insight and scope of PEPPSI-catalyzed cross-coupling reaction between triarylbismuth and arylbromide
Cassirame, Benedicte; et al, Journal of Molecular Catalysis A: Chemical, 2016, 425, 94-102

Metodo di produzione 9

Condizioni di reazione
Riferimento
Prostanoid compounds and their pharmaceutical formulations
, European Patent Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2691115-20-3 Solvents: Water ;  1 h, 110 °C
Riferimento
Pd(II)-NHC coordination-driven formation of water-soluble catalytically active single chain nanoparticles
Lambert, Romain; et al, Polymer Chemistry, 2018, 9(23), 3199-3204

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -30 °C
1.3 Reagents: Potassium bifluoride Solvents: Water ;  heated; 30 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Riferimento
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
1.2 Solvents: Water ;  rt
Riferimento
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  24 h, 100 °C
Riferimento
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: (SP-4-3)-Bromo[N-[2-[2,3-dihydro-3-(phenylmethyl)-1H-imidazol-1-yl-κC2]phenyl]-N… Solvents: Tetrahydrofuran ;  25 °C; 12 h, 25 °C
1.2 Reagents: Water
Riferimento
Cross-Coupling of ArX with ArMgBr Catalyzed by N-Heterocyclic Carbene-Based Nickel Complexes
Guo, Wang-Jun; et al, Journal of Organic Chemistry, 2013, 78(3), 1054-1061

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Riferimento
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  3 h, 100 °C
Riferimento
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Riferimento
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-4)-Chloro[2′-(dicyclohexylphosphino-κP)-N,N-dimethyl[1,1′-biphenyl]-2-amin… Solvents: Water ;  24 h, 100 °C
Riferimento
Synthesis of substituted biarylmethanol via ferrocenyloxime palladacycles catalyzed Suzuki reaction of chlorophenylmethanol in water
Li, Hong-Mei; et al, Bulletin of the Korean Chemical Society, 2014, 35(8), 2551-2554

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
Riferimento
Synthesis, Biological Evaluation, and 3D QSAR Study of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
Ponzano, Stefano; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10101-10111

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  2947562-92-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  9 h, 90 °C
1.2 Reagents: Water ;  20 h, 84 °C
Riferimento
A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction
Majumder, Adhir; et al, Dalton Transactions, 2023, 52(8), 2272-2281

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2301028-47-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  2 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Homo- and Heterobimetallic Complexes Bearing NHC Ligands: Applications in α-Arylation of Amide, Suzuki-Miyaura Coupling Reactions, and Tandem Catalysis
Majumder, Adhir; et al, European Journal of Inorganic Chemistry, 2019, 2019(13), 1810-1815

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: N-Methyl-2-pyrrolidone ;  4 h, 110 °C
1.2 Reagents: Water
Riferimento
Pd-catalyzed atom-efficient cross-coupling of triarylbismuth reagents with protecting group-free iodophenylmethanols: Synthesis of biarylmethanols
Rao, Maddali L. N.; et al, Tetrahedron Letters, 2020, 61(13),

(4'-Methylbiphenyl-4-yl)-methanol Raw materials

(4'-Methylbiphenyl-4-yl)-methanol Preparation Products

(4'-Methylbiphenyl-4-yl)-methanol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
Numero d'ordine:A1179007
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 01:40
Prezzo ($):578.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
A1179007
Purezza:99%
Quantità:25g
Prezzo ($):578.0
Email